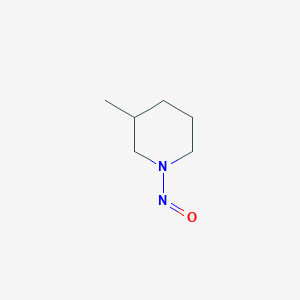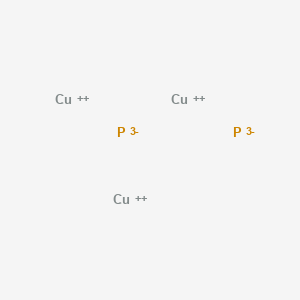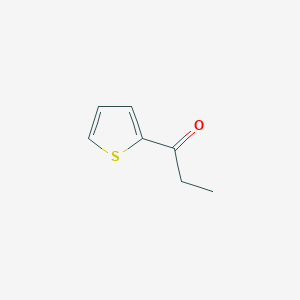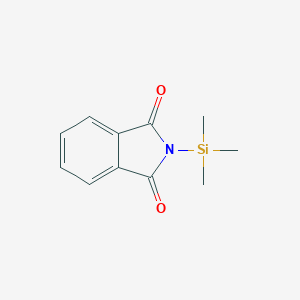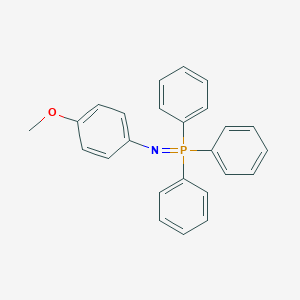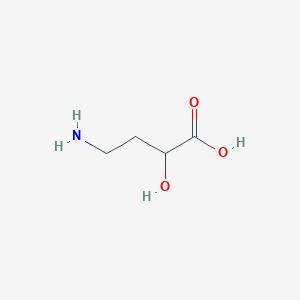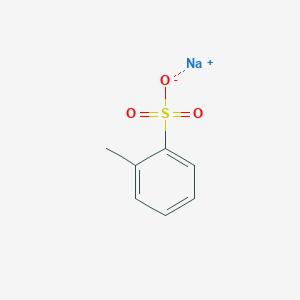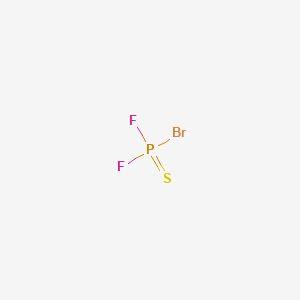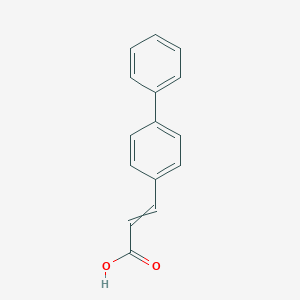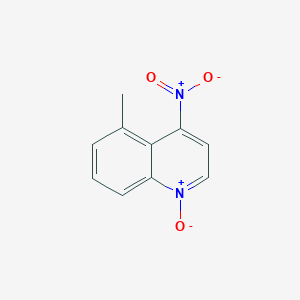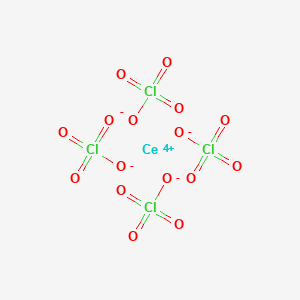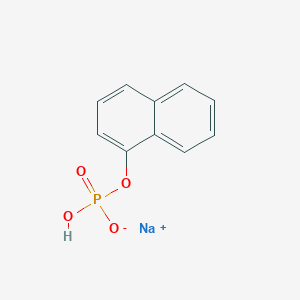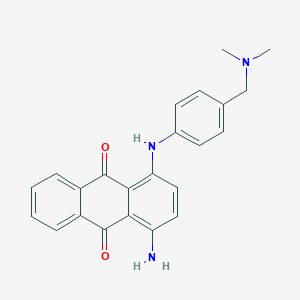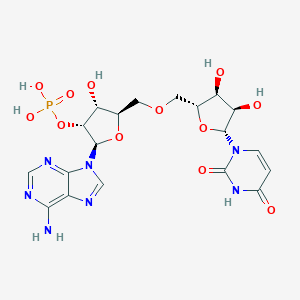
Uridylyl-(2'-5')-adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridylyl-(2'-5')-adenosine (pseudouridine) is a modified nucleoside that plays a crucial role in RNA structure and function. It is formed by the isomerization of uridine, which is one of the four nucleosides that make up RNA. Pseudouridine is found in all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).
Wirkmechanismus
The mechanism of action of pseudouridine is not fully understood, but it is believed to involve the stabilization of RNA secondary structure. Pseudouridine has been shown to form base pairs with other nucleotides in RNA, leading to the formation of stable RNA structures. These stable structures are thought to play a role in RNA stability, splicing, translation, and ribosome function.
Biochemische Und Physiologische Effekte
Pseudouridine has been shown to have a wide range of biochemical and physiological effects. It has been implicated in RNA stability, splicing, translation, and ribosome function. Pseudouridine has also been shown to play a role in RNA editing, RNA interference, and RNA degradation. In addition, pseudouridine has been shown to affect the immune system, with some studies suggesting that it may play a role in the development of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Pseudouridine has several advantages for lab experiments. It is a stable and abundant RNA modification that is found in all types of RNA. It can be easily detected using a variety of techniques, including mass spectrometry, chromatography, and RNA sequencing. Pseudouridine can also be synthesized in the lab using chemical or enzymatic methods.
However, there are also some limitations to using pseudouridine in lab experiments. For example, the precise role of pseudouridine in RNA structure and function is still not fully understood. In addition, pseudouridine is a relatively small modification, and its effects may be difficult to detect in some experiments.
Zukünftige Richtungen
There are several future directions for pseudouridine research. One area of research is focused on understanding the precise role of pseudouridine in RNA structure and function. This includes investigating the effects of pseudouridine on RNA stability, splicing, translation, and ribosome function. Another area of research is focused on the development of new techniques for detecting and analyzing pseudouridine in RNA. This includes the development of new mass spectrometry and RNA sequencing techniques. Finally, there is also interest in the therapeutic potential of pseudouridine, particularly in the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of pseudouridine involves the isomerization of uridine in the presence of pseudouridine synthase enzymes. Pseudouridine synthase enzymes are found in all living organisms, and they catalyze the conversion of uridine to pseudouridine by breaking and reforming chemical bonds. The exact mechanism of the reaction is still not fully understood, but it is believed to involve the formation of an intermediate that undergoes tautomerization to form pseudouridine.
Wissenschaftliche Forschungsanwendungen
Pseudouridine has been the subject of extensive scientific research due to its crucial role in RNA structure and function. It has been shown to play a role in RNA stability, splicing, translation, and ribosome function. Pseudouridine has also been implicated in RNA editing, RNA interference, and RNA degradation. Research on pseudouridine has implications for a wide range of fields, including molecular biology, biochemistry, genetics, and medicine.
Eigenschaften
CAS-Nummer |
10453-52-8 |
|---|---|
Produktname |
Uridylyl-(2'-5')-adenosine |
Molekularformel |
C19H24N7O12P |
Molekulargewicht |
573.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(38-39(32,33)34)12(29)8(37-18)4-35-3-7-11(28)13(30)17(36-7)25-2-1-9(27)24-19(25)31/h1-2,5-8,11-14,17-18,28-30H,3-4H2,(H2,20,21,22)(H,24,27,31)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
InChI-Schlüssel |
BFCJNAXUUBAFNV-KPKSGTNCSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
Andere CAS-Nummern |
10453-52-8 |
Synonyme |
uridylyl-(2'-5')-adenosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



